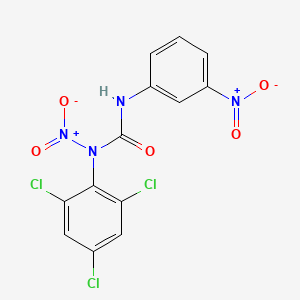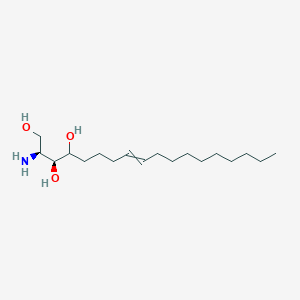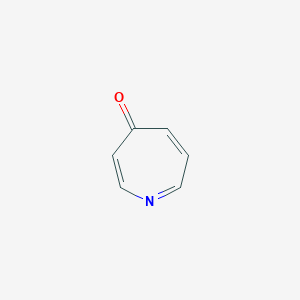
4H-Azepin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Azepin-4-one is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a nitrogen atom and a carbonyl group, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-Azepin-4-one can be synthesized through several methods. One common approach involves the photolysis of 4-azidophenols in low-temperature nitrogen matrices, followed by flash vacuum pyrolysis (FVP) to induce ring expansion and form the azepinone structure . Another method includes the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods are often employed to streamline the production process and reduce the need for multiple purification steps .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Azepin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the carbonyl group in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azepinone derivatives with additional oxygen functionalities, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
4H-Azepin-4-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a scaffold for the development of new drugs with potential therapeutic effects . Its unique structure allows for the design of compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
In biology, this compound derivatives are used as probes to study various biochemical pathways and molecular interactions. In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals .
Mécanisme D'action
4H-Azepin-4-one can be compared to other seven-membered heterocyclic compounds, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines . While these compounds share a similar ring structure, they differ in the types and positions of heteroatoms within the ring. For example, benzodiazepines contain two nitrogen atoms, while oxazepines have one oxygen and one nitrogen atom.
The uniqueness of this compound lies in its specific combination of a nitrogen atom and a carbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with diverse applications.
Comparaison Avec Des Composés Similaires
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Propriétés
Numéro CAS |
35879-33-5 |
|---|---|
Formule moléculaire |
C6H5NO |
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
azepin-4-one |
InChI |
InChI=1S/C6H5NO/c8-6-2-1-4-7-5-3-6/h1-5H |
Clé InChI |
GLZXFITXXAMCRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


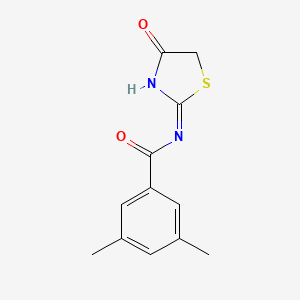
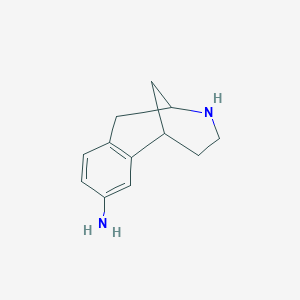
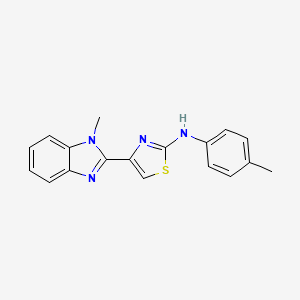
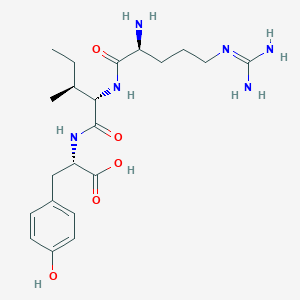
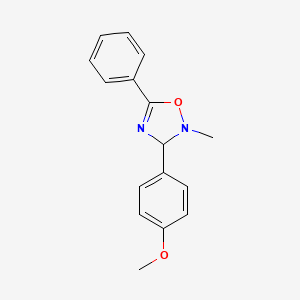
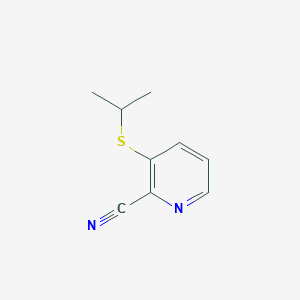

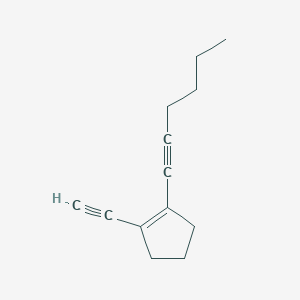
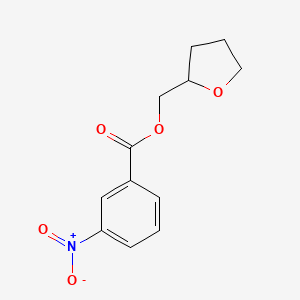
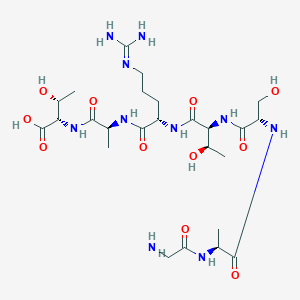
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
